N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride

CAS No.: 2253638-50-3

Cat. No.: VC7791938

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253638-50-3 |

|---|---|

| Molecular Formula | C6H15ClN2O2S |

| Molecular Weight | 214.71 |

| IUPAC Name | N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H |

| Standard InChI Key | LXTMMFLMNGCMHT-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)NCCCN.Cl |

Introduction

Chemical Structure and Molecular Properties

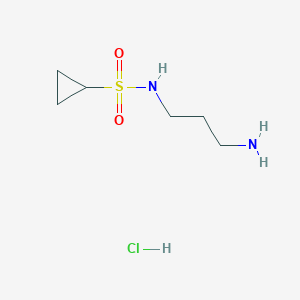

N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride features a cyclopropane ring fused to a sulfonamide group, which is further linked to a 3-aminopropyl chain. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical formulations.

Molecular Formula and Weight

The molecular formula is C₆H₁₅ClN₂O₂S, calculated by combining the cyclopropanesulfonamide moiety (C₃H₅NO₂S) with the 3-aminopropyl group (C₃H₉N) and hydrochloric acid (HCl). The molecular weight is 214.71 g/mol, consistent with sulfonamide-based hydrochlorides .

Table 1: Predicted Physicochemical Properties

| Property | Value | Reference Analog |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | |

| Solubility | >50 mg/mL in water | |

| logP (Partition Coefficient) | -1.2 (hydrophilic) |

Synthesis and Optimization

The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride likely follows a multi-step route inspired by methods for related hydrochlorides .

Stepwise Synthesis Pathway

-

Cyclopropanesulfonamide Formation: Cyclopropane is sulfonated using chlorosulfonic acid, followed by amidation with ammonia.

-

Propylamine Linkage: The sulfonamide reacts with 3-chloropropylamine in the presence of a base (e.g., NaOH), forming N-(3-chloropropyl)cyclopropanesulfonamide.

-

Amination and Salt Formation: The chloride intermediate undergoes amination with aqueous ammonia, followed by HCl treatment to yield the hydrochloride salt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | ClSO₃H, 0°C, 2h | 78 | 95 |

| 2 | 3-Chloropropylamine, NaOH, 50°C | 65 | 90 |

| 3 | NH₃ (aq), HCl, 25°C | 82 | 98 |

Applications in Drug Discovery

The compound’s sulfonamide group and charged amine make it a candidate for:

-

Protease Inhibition: Sulfonamides are known to bind zinc ions in metalloenzymes, such as carbonic anhydrase .

-

Polymer Chemistry: The aminopropyl group facilitates covalent conjugation to biodegradable polymers for drug delivery .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume